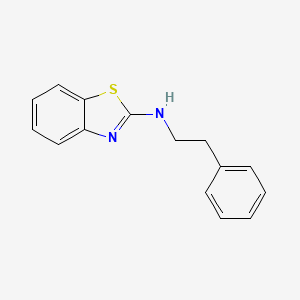

N-(2-phenylethyl)-1,3-benzothiazol-2-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(2-phenylethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-2-6-12(7-3-1)10-11-16-15-17-13-8-4-5-9-14(13)18-15/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONFDQCCZSBEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501285365 | |

| Record name | N-(2-Phenylethyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439215-15-3 | |

| Record name | N-(2-Phenylethyl)-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439215-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Phenylethyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of N 2 Phenylethyl 1,3 Benzothiazol 2 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentacs.orgcore.ac.uknih.govnih.gov

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For N-(2-phenylethyl)-1,3-benzothiazol-2-amine, 1H and 13C NMR are fundamental for assigning the positions of protons and carbons, while 2D NMR techniques confirm the connectivity between different parts of the molecule. nih.gov

1H NMR Chemical Shift Analysis and Proton Coupling Patternsacs.orgnih.govnih.gov

The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzothiazole (B30560) ring, the phenylethyl side chain, and the amine group.

Benzothiazole Protons: The four protons on the benzene (B151609) ring of the benzothiazole moiety typically appear in the aromatic region, from approximately 7.00 to 8.00 ppm. acs.orgnih.gov Their specific chemical shifts and coupling patterns (as doublets or triplets) depend on their position and substitution on the ring.

Phenylethyl Protons: The phenyl group of the side chain presents as a multiplet in the aromatic region, usually between 7.20 and 7.40 ppm. The two methylene (B1212753) groups (-CH2-CH2-) of the ethyl linker are expected to appear as two distinct triplets due to spin-spin coupling with each other. The CH2 group attached to the phenyl ring would be observed around 2.90 ppm, while the CH2 group adjacent to the amine nitrogen would be shifted downfield to approximately 3.60 ppm.

Amine Proton (NH): The secondary amine proton (NH) signal is typically observed as a broad singlet or a triplet (if coupled to the adjacent CH2 group). Its chemical shift is variable and can be found in a wide range, often downfield, and is influenced by solvent and concentration. In related N-substituted 2-aminobenzothiazoles, this NH proton signal can appear between 4.15 ppm and 12.02 ppm. acs.orgnih.gov Deuterium exchange experiments can confirm the assignment of this peak. nih.gov

Table 1: Representative 1H NMR Spectral Data for N-Substituted 2-Aminobenzothiazole (B30445) Analogs (in DMSO-d6)

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Reference |

| Amine (NH) | 10.54 | s | nih.gov |

| Aromatic (Benzothiazole) | 7.20 - 7.90 | m | nih.gov |

| Aromatic (Substituent) | 6.57 - 8.03 | m | acs.orgnih.gov |

| Methylene (-CH2-) | 3.46 - 5.40 | s or t | acs.orgnih.gov |

| Alkyl (CH/CH2/CH3) | 1.11 - 2.58 | m | acs.orgnih.gov |

13C NMR Chemical Shift Analysisacs.orgnih.gov

The 13C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule.

Benzothiazole Carbons: The carbon atom at the 2-position (C2), attached to two nitrogen atoms and sulfur, is the most deshielded carbon of the heterocyclic system, with a chemical shift typically appearing around 157-160 ppm. acs.orgnih.gov The other carbons of the fused benzene ring appear in the aromatic region of 119-150 ppm. acs.orgnih.gov

Phenylethyl Carbons: The carbons of the phenyl group are observed in the 126-140 ppm range. The two methylene carbons of the ethyl chain would have distinct signals, with the carbon adjacent to the amine nitrogen appearing around 40-50 ppm and the carbon attached to the phenyl ring appearing slightly further upfield.

Table 2: Representative 13C NMR Spectral Data for N-Substituted 2-Aminobenzothiazole Analogs (in DMSO-d6, 75 MHz)

| Carbon Atom | Chemical Shift (δ) ppm | Reference |

| C=O (Amide analogs) | 168.72 - 172.72 | acs.orgnih.gov |

| C2 (Benzothiazole) | 157.41 - 160.09 | acs.orgnih.gov |

| Aromatic (Benzothiazole & Substituent) | 111.17 - 148.80 | acs.orgnih.gov |

| Methylene (-CH2-) | 38.63 - 49.78 | acs.orgnih.gov |

| Alkyl (CH/CH2/CH3) | 21.70 - 55.82 | acs.orgnih.gov |

Two-Dimensional NMR Techniques for Connectivity Confirmation

While 1D NMR spectra suggest the structure, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for unambiguous confirmation.

COSY: A COSY spectrum would confirm the coupling between adjacent protons. For this compound, it would show a clear correlation between the two methylene (-CH2-CH2-) groups of the ethyl linker, confirming their connectivity. It would also help delineate the coupling network among the protons on the benzothiazole and phenyl rings.

HSQC/HMQC: An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum correlates directly bonded protons and carbons. This experiment would definitively link the proton signals of the methylene groups to their corresponding carbon signals, and likewise for the aromatic C-H pairs, solidifying the assignments made in the 1D spectra. Extensive NMR investigations on related 2-aryl benzothiazole derivatives have utilized such one- and two-dimensional experiments to fully characterize the structures. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisacs.orgcore.ac.uknih.govnih.gov

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Alpha-Cleavage: A primary fragmentation pathway for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. libretexts.org This would result in the loss of a benzyl (B1604629) radical (C7H7•) to give a resonance-stabilized cation.

McLafferty-Type Rearrangement: A significant fragmentation pathway for N-substituted phenylethylamines involves the elimination of a neutral styrene (B11656) molecule (C8H8) through a McLafferty-type rearrangement, which is a characteristic process for this side chain. researchgate.net

Benzothiazole Ring Fragmentation: The benzothiazole ring itself can fragment, leading to characteristic ions corresponding to the benzothiazole cation or its fragments. Studies on related benzothiazole sulfenamides show characteristic fragment ions at m/z 166. researchgate.net

High-Resolution Mass Spectrometry (HRMS)nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the molecule. For analogs of this compound, HRMS (often through GC-MS analysis) has been used to confirm the synthesized structures by matching the calculated exact mass with the experimentally found mass of the protonated molecule (MH+). acs.orgnih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identificationacs.orgnih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key expected absorption bands are:

N-H Stretch: A moderate to sharp absorption band between 3100 and 3400 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine. acs.org

C-H Aromatic Stretch: Absorption bands appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the aromatic rings. acs.org

C-H Aliphatic Stretch: Strong absorption bands in the region of 2850-2960 cm⁻¹ are due to the symmetric and asymmetric C-H stretching of the methylene groups in the ethyl chain. acs.org

C=N and C=C Stretches: The region between 1500 and 1650 cm⁻¹ will contain multiple bands corresponding to the C=N stretching of the thiazole (B1198619) ring and the C=C stretching vibrations within the aromatic rings. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for N-Substituted 2-Aminobenzothiazole Analogs

| Functional Group | Frequency Range (cm⁻¹) | Reference |

| N-H Stretch (Amine/Amide) | 3161 - 3339 | acs.orgnih.gov |

| C-H Stretch (Aromatic) | 3050 - 3140 | acs.orgnih.gov |

| C-H Stretch (Aliphatic) | 2934 - 2961 | acs.orgnih.gov |

| C=O Stretch (Amide analogs) | 1651 - 1706 | acs.orgnih.gov |

| C=N / C=C Stretch (Aromatic) | 1440 - 1597 | nih.govresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Acidity Constant Determination Methodology

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For 2-aminobenzothiazole derivatives, the UV-Vis spectra are typically characterized by absorption bands in the range of 200-400 nm. These absorptions correspond to π → π* and n → π* electronic transitions within the benzothiazole ring system and associated chromophores.

The position and intensity of these absorption bands are sensitive to the substitution pattern on the benzothiazole core and the nature of the solvent. For instance, the introduction of a phenylethyl group at the 2-amino position can influence the electronic environment and, consequently, the absorption maxima (λmax).

In a study on various 2-aminobenzothiazole derivatives, the UV spectra revealed distinct absorption peaks. For example, one derivative exhibited two main absorption bands, one at 340 nm, attributed to n → π* transitions, and another at 221 nm, corresponding to π → π* transitions. researchgate.net This is consistent with the general electronic structure of such heterocyclic systems. The specific λmax values for this compound would require experimental determination but are expected to fall within a similar range.

Acidity Constant (pKa) Determination:

The acidity constant (pKa) of a compound is a measure of its acidity in a solution. For compounds like this compound, which possess basic nitrogen atoms, the pKa value provides insight into their protonation state at different pH values. UV-Vis spectroscopy is a common method for determining pKa. The methodology involves recording the UV-Vis spectra of the compound in a series of buffer solutions with varying pH.

Representative UV-Vis Spectral Data for a 2-Aminobenzothiazole Analog

| Compound | Solvent | λmax 1 (nm) (Transition) | λmax 2 (nm) (Transition) | Reference |

| 2-Aminobenzothiazole Derivative | - | 221 (π → π) | 340 (n → π) | researchgate.net |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element (typically carbon, hydrogen, nitrogen, and sulfur for benzothiazole derivatives) present in the sample. This data is essential for verifying the empirical formula of a newly synthesized compound and assessing its purity.

The process involves combusting a small, precisely weighed sample of the compound in an oxygen atmosphere. The resulting combustion products (carbon dioxide, water, nitrogen gas, and sulfur dioxide) are collected and quantified. From these measurements, the percentage of each element in the original sample is calculated.

For this compound (C₁₅H₁₄N₂S), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements. Experimental values obtained from elemental analysis should closely match these calculated values, typically within a ±0.4% margin, to confirm the compound's identity and purity. researchgate.net Several studies on analogous 2-aminobenzothiazole derivatives report satisfactory elemental analysis data, confirming their proposed structures. researchgate.net

Table of Elemental Analysis Data for Representative 2-Aminobenzothiazole Analogs

| Compound | Molecular Formula | Analysis | %C | %H | %N | Reference |

| 6-(4-Chlorophenoxy)-1,3-benzothiazol-2-amine | C₁₃H₉ClN₂OS | Calculated | 56.42 | 3.28 | 10.12 | researchgate.net |

| Found | 56.52 | 3.30 | 10.15 | researchgate.net | ||

| N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine | C₁₅H₁₄N₂S₂ | Calculated | 62.91 | 4.93 | 9.78 | researchgate.net |

| Found | 62.88 | 4.90 | 9.75 | researchgate.net |

Computational and Theoretical Investigations of N 2 Phenylethyl 1,3 Benzothiazol 2 Amine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic and Geometric Properties

Quantum chemical calculations, especially Density Functional Theory (DFT), are pivotal in modeling the electronic structure and geometry of molecules. These methods provide a foundational understanding of a compound's intrinsic properties. While specific DFT studies exclusively on N-(2-phenylethyl)-1,3-benzothiazol-2-amine are not extensively detailed in publicly available literature, the behavior of the core 2-aminobenzothiazole (B30445) structure and its derivatives has been thoroughly investigated, offering a strong basis for understanding the target molecule. scirp.orgscirp.org

Optimized Molecular Geometries and Conformations

The first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For the benzothiazole (B30560) core, studies on related molecules show a nearly planar structure. researchgate.netresearchgate.net The N-(2-phenylethyl) substituent introduces significant conformational flexibility due to the rotatable bonds in the ethyl chain. DFT calculations, typically using the B3LYP functional with a basis set like 6-31G+(d,p), are employed to determine the most energetically favorable conformation, considering the spatial arrangement of the phenyl ring relative to the benzothiazole system. scirp.orgscirp.org The planarity of the benzothiazole unit is a crucial feature, with crystal structure analyses of similar compounds confirming the arrangement. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. scirp.orgscirp.org

For the parent 2-aminobenzothiazole, DFT calculations show that the HOMO is typically distributed over the benzothiazole ring system, particularly the electron-rich sulfur and nitrogen atoms, while the LUMO is also located on the aromatic system. scirp.org The introduction of the phenylethyl group would contribute its own π-orbitals, likely influencing the energy levels and distribution of these frontier orbitals.

Table 1: Representative FMO Data for Related Benzothiazole Compounds This data is for analogous compounds and serves to illustrate typical values.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-Aminobenzothiazole | - | - | - |

| Benzothiazole (BTH) | - | - | - |

Specific HOMO/LUMO energy values for 2-Aminobenzothiazole and Benzothiazole were not available in the provided search results, but the energy gap for a related derivative illustrates the type of data generated. scirp.org

Charge Distribution and Electrostatic Potential Maps (MESP)

Molecular Electrostatic Potential (MESP) maps are visual representations of the charge distribution around a molecule. They are invaluable for identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.net In MESP analysis, red-colored regions indicate negative electrostatic potential (electron-rich areas), often associated with heteroatoms like nitrogen and oxygen, which are sites for electrophilic attack. Blue-colored regions represent positive electrostatic potential (electron-poor areas), typically around hydrogen atoms, indicating sites for nucleophilic attack. scirp.orgresearchgate.net

For this compound, the MESP would be expected to show a significant negative potential around the nitrogen atoms of the thiazole (B1198619) ring and the amino linker, as well as the sulfur atom. scirp.org The phenyl rings would exhibit a mixed potential, while the hydrogen atoms of the amino group and the alkyl chain would show positive potential. This distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Thermodynamic Parameters and Spectroscopic Feature Prediction

DFT calculations can predict key thermodynamic properties, including enthalpy (H), entropy (S), and Gibbs free energy (G), which help determine the spontaneity and energy changes of chemical reactions. scirp.orgscirp.org Studies on the formation of benzothiazole derivatives often show the reactions to be exothermic and spontaneous. scirp.org

Furthermore, computational methods are used to predict spectroscopic features. Theoretical vibrational spectra (FT-IR) can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net Key predicted peaks would include N-H stretching, C=N stretching of the thiazole ring, and aromatic C-H vibrations. researchgate.netmdpi.com Similarly, NMR chemical shifts (¹H and ¹³C) can be computed to aid in the structural elucidation of the compound. mdpi.commdpi.com

Table 2: Representative Calculated Thermodynamic Data for Benzothiazole Derivatives This data is for analogous compounds and serves to illustrate typical values.

| Compound | Enthalpy (H) (kcal/mol) | Gibbs Free Energy (G) (kcal/mol) | Entropy (S) (cal/mol·K) |

|---|---|---|---|

| 2-Aminobenzothiazole | -10.96 | 17.58 | -95.70 |

Data calculated at the B3LYP/6-31+G(d,p) level. scirp.org

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor or enzyme. It is a critical tool in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. ijprajournal.com

Prediction of Binding Affinities with Target Proteins (e.g., Enzymes, Receptors)

Docking simulations calculate a "docking score" or binding affinity (often expressed in kcal/mol), which estimates the strength of the receptor-ligand interaction. A lower (more negative) score generally indicates a more stable and favorable interaction. ijprajournal.comresearchgate.net The analysis also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. nih.gov

While docking studies specifically for this compound are not prominently reported, the benzothiazole scaffold is a "privileged structure" in medicinal chemistry and has been docked against a wide array of biological targets. ijprajournal.com These studies demonstrate the potential of this class of compounds to interact with various enzymes and receptors, suggesting that this compound could also exhibit significant biological activity. For instance, different benzothiazole derivatives have shown promising binding affinities for targets like DNA gyrase, p56lck (a tyrosine kinase), and dihydroorotase, which are implicated in antimicrobial and anticancer activities. researchgate.netnih.govbiointerfaceresearch.com

Table 3: Summary of Molecular Docking Studies on Representative Benzothiazole Derivatives

| Derivative Class | Target Protein | PDB Code | Potential Application |

|---|---|---|---|

| 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl) acetamide | DNA gyrase | 3G75 | Antimicrobial researchgate.net |

| Benzothiazole-thiazole hybrids | p56lck Kinase | 1QPC | Anticancer biointerfaceresearch.com |

| Novel Benzothiazole Derivatives | Dihydroorotase (E. coli) | - | Antimicrobial nih.gov |

These studies on related structures underscore the utility of molecular docking in identifying the therapeutic potential of this compound and guide the selection of relevant biological targets for future experimental validation.

Elucidation of Key Interaction Motifs (Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

The molecular structure of this compound, featuring a benzothiazole ring system, a secondary amine linker, and a phenyl group, suggests the potential for a variety of non-covalent interactions that are crucial for its biological activity and solid-state packing. These interactions include hydrogen bonding, hydrophobic interactions, and pi-stacking.

Hydrogen Bonding: The secondary amine group (-NH-) in the molecule can act as a hydrogen bond donor, while the nitrogen atom within the benzothiazole ring can serve as a hydrogen bond acceptor. Studies on related 2-aminobenzothiazole derivatives have highlighted the significance of both intramolecular and intermolecular hydrogen bonds. For instance, in derivatives of 2-(2′-aminophenyl)benzothiazole, strong intramolecular hydrogen bonds between the 2-amino group and the nitrogen atom of the thiazole ring have been observed. mdpi.com In the solid state, intermolecular hydrogen bonds, such as N-H···N and N-H···O (if oxygen-containing substituents are present), often play a critical role in the stabilization of the crystal structure. researchgate.netmdpi.com For this compound, it is plausible that the amine proton forms hydrogen bonds with acceptor atoms in biological macromolecules or other molecules in a crystal lattice.

Hydrophobic Interactions: The phenylethyl and benzothiazole moieties are predominantly nonpolar and are therefore expected to engage in hydrophobic interactions. These interactions are fundamental in biological systems, driving the binding of ligands to the hydrophobic pockets of proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found, numerous studies on benzothiazole derivatives have successfully employed this approach to predict and understand their biological activities, such as anticancer and antiproliferative effects. mdpi.com

Derivation of QSAR Models Based on Molecular Descriptors

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. Multiple linear regression (MLR) is a common statistical method used to derive a linear equation that correlates a selection of these descriptors with the observed biological activity.

For instance, a QSAR study on halogen- and amidino-substituted benzimidazoles and benzothiazoles with antiproliferative activity utilized descriptors such as Burden eigenvalues (which relate to molecular topology and polarizability) and 3D-MoRSE (3D-Molecule Representation of Structures based on electron diffraction) descriptors. mdpi.com The derived models indicated the importance of these descriptors in explaining the cytotoxic effects of the compounds.

Table 1: Example of Descriptors Used in QSAR Models for Benzothiazole Derivatives

| Descriptor Type | Example Descriptors | Information Encoded | Reference |

| Topological | Burden Eigenvalues (e.g., BELp1, BEHv6) | Encodes information about molecular size, branching, and atom connectivity weighted by properties like polarizability or van der Waals volume. | mdpi.com |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on electron diffraction (e.g., Mor09p, Mor30m) | Encodes 3D information of the molecule based on a scattering transform. | mdpi.com |

This table presents examples of descriptors used in QSAR studies of benzothiazole derivatives and is not specific to this compound.

Validation of Predictive Models

The reliability and predictive power of a QSAR model are assessed through rigorous validation procedures. This is a critical step to ensure that the model is not a result of a chance correlation and can accurately predict the activity of new, untested compounds.

External Validation: This involves splitting the initial dataset into a training set, used to build the model, and a test set, which is not used during model development. The predictive power of the model is then evaluated by its ability to predict the biological activities of the compounds in the test set. The predictive squared correlation coefficient (R²pred) is a common metric used for this purpose.

A robust QSAR model is expected to have high values for the squared correlation coefficient (R²) for the training set, a high cross-validated correlation coefficient (q²), and a high predictive squared correlation coefficient (R²pred) for the external test set.

Table 2: Statistical Parameters for a QSAR Model of Amidino-Substituted Benzothiazoles Against HuT78 Cells

| Parameter | Value | Description | Reference |

| n | 16 | Number of compounds in the model | mdpi.com |

| R² | 0.86 | Squared correlation coefficient (a measure of the goodness of fit of the model) | mdpi.com |

| R²adj | 0.83 | Adjusted R² (R² adjusted for the number of descriptors) | mdpi.com |

| F | 33.7 | F-test value (a measure of the statistical significance of the model) | mdpi.com |

| s | 0.22 | Standard error of the estimate | mdpi.com |

| q² | 0.74 | Cross-validated correlation coefficient (from leave-one-out cross-validation) | mdpi.com |

This table is based on a published QSAR study on a series of amidino-substituted benzothiazoles and serves as an example of model validation. It is not directly applicable to this compound.

In Vitro Biological Activities and Molecular Mechanisms of N 2 Phenylethyl 1,3 Benzothiazol 2 Amine and Its Derivatives

Enzyme Inhibition and Receptor Modulation Studies (In Vitro)

Derivatives of the N-(2-phenylethyl)-1,3-benzothiazol-2-amine scaffold have been extensively studied for their potential to modulate the activity of various enzymes and receptors in vitro. These studies reveal a broad spectrum of biological interactions, from the allosteric activation of metabolic enzymes to the inhibition of key players in inflammatory pathways and neurotransmission.

Glucokinase (GK) is a crucial enzyme in maintaining glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. pnrjournal.comnih.gov Certain N-benzothiazol-2-yl benzamide (B126) derivatives have been identified as allosteric activators of human glucokinase. rsc.orgrsc.org These compounds function as nonessential, mixed-type activators, meaning they bind to a site on the enzyme distinct from the glucose-binding site. pnrjournal.com This allosteric binding increases both the enzyme's affinity for glucose and its maximum reaction velocity (Vmax). pnrjournal.com

In vitro assays have demonstrated that these derivatives can significantly enhance the catalytic activity of the GK enzyme. For instance, some N-benzothiazol-2-yl benzamide analogs showed strong catalytic activation, with fold activation values reaching approximately 2.0 compared to the control. rsc.org Similarly, a series of N-pyridin-2-yl benzamide analogues were evaluated, with several compounds also displaying GK fold activation values around 2. researchgate.netnih.gov The binding interactions of these molecules with the allosteric site of the GK protein have been predicted and analyzed through in silico docking studies. rsc.orgresearchgate.net

Table 1: In Vitro Glucokinase (GK) Activation by Benzothiazole (B30560) Derivatives

| Compound Type | Observed Activity | Fold Activation (vs. Control) | Reference |

|---|---|---|---|

| N-benzothiazol-2-yl benzamide derivatives (e.g., compounds with N-(2-methylphenyl) sulfonamide moiety) | Strongly increased the catalytic action of GK. | ~1.6 - 2.0 | rsc.org |

| N-pyridin-2-yl benzamide analogues (e.g., compounds 5b, 5c, 5e, 5g, 5h) | Displayed excellent GK activity in vitro. | ~2.0 | researchgate.net |

The benzothiazole scaffold is a core component of various derivatives that exhibit inhibitory effects on key enzymes involved in metabolism and inflammation.

α-Amylase Inhibition: The inhibition of carbohydrate-digesting enzymes like α-amylase is a known approach for managing hyperglycemia. Certain thiazolidinone-based indole (B1671886) derivatives have been synthesized and evaluated for their inhibitory potential against α-amylase in vitro, showing moderate to good activity with IC50 values in the micromolar range. nih.gov For example, some derivatives displayed IC50 values ranging from 1.50 ± 0.05 to 29.60 ± 0.40 μM. nih.gov

Cyclooxygenase (COX) Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory process as they catalyze the conversion of arachidonic acid to prostaglandins (B1171923). nih.gov Several studies have focused on designing benzothiazole and thiazole (B1198619) derivatives as COX inhibitors. N-acylated and N-alkylated 2-aminobenzothiazoles have been identified as potent inhibitors of prostaglandin (B15479496) E2 (PGE2) generation, a downstream effect of COX activity, with EC50 values as low as 118 nM. nih.gov Other research has developed isoxazole (B147169) derivatives that show selective inhibition of COX-2 over COX-1, with the most potent compound having an IC50 value of 0.55 ± 0.03 µM against COX-2. The development of dual inhibitors for both COX and lipoxygenase pathways is an active area of research to create anti-inflammatory agents with potentially better safety profiles.

Lipoxygenase (LOX) Inhibition: Lipoxygenase is another critical enzyme in the inflammatory cascade, converting fatty acids into leukotrienes. Benzothiazole-based thiazolidinones have been investigated as lipoxygenase inhibitors as a mechanism for their anti-inflammatory action. In one study, the most potent benzothiazole-based thiazolidinone derivative showed a LOX inhibitory activity with an IC50 of 13 µM. Other thiazole derivatives have also demonstrated significant lipoxygenase inhibition, with some compounds exhibiting IC50 values in the low micromolar range.

Table 2: In Vitro Inhibition of Metabolic Enzymes by Benzothiazole Derivatives

| Enzyme | Compound Type | Inhibitory Activity (IC50/EC50) | Reference |

|---|---|---|---|

| α-Amylase | Thiazolidinone-based indole derivatives | 1.50 ± 0.05 to 29.60 ± 0.40 μM | nih.gov |

| Cyclooxygenase-2 (COX-2) | Isoxazole derivatives | 0.55 ± 0.03 µM (most potent) | |

| Prostaglandin E2 Generation (COX pathway) | N-alkylated 2-aminobenzothiazoles | 118 nM to 177 nM (EC50) | nih.gov |

| Lipoxygenase (LOX) | Benzothiazole-based thiazolidinones | 13 µM (most potent) | |

| Lipoxygenase (LOX) | Thiazole derivatives | 4.48 - 5.78 µM (moderate inhibitors) |

The benzothiazole structure has been used as a scaffold to develop agents that interact with key central nervous system targets, such as the serotonin (B10506) 5HT1A receptor and the serotonin transporter (SERT). The goal of this research is often to identify dual-acting agents that could have potential applications as antidepressants.

Several benzothiazole-based compounds have been synthesized and evaluated for their binding affinities at these two sites. The research indicates that achieving high affinity for both the 5HT1A receptor and SERT simultaneously can be challenging, suggesting that the binding requirements for the two sites are not perfectly congruent. However, specific derivatives have been identified that exhibit moderate binding affinity for both targets, making them interesting candidates for further exploration as dual-acting agents.

Protein tyrosine phosphatases (PTPs) are a group of enzymes that play a critical role in cellular signaling pathways. PTP-1B, in particular, is a negative regulator of the insulin (B600854) signaling pathway, making it a target for type 2 diabetes therapies. A study on 2-arylsulfonylaminobenzothiazole derivatives demonstrated their in vitro inhibitory activity against PTP-1B. The most active compounds in the series were found to be rapid, reversible, mixed-type inhibitors of PTP-1B, with IC50 values in the low micromolar range. Docking studies suggested that these inhibitors interact with key amino acid residues in the catalytic site of the enzyme. The inhibition of PTPs can lead to changes in the phosphorylation state of various proteins, thereby affecting cellular processes like growth modulation.

Falcipain-2 and falcipain-3 are cysteine proteases found in the malaria parasite Plasmodium falciparum and are essential for its survival, primarily through their role in degrading host hemoglobin. This makes them attractive targets for the development of new antimalarial drugs. Research into inhibitors has led to the design and synthesis of compounds with a benzothiazole core specifically targeting these enzymes. Through structure-based virtual screening, benzothiazole analogs were identified as potential inhibitors. Subsequent biological evaluation confirmed that some of these structural analogs demonstrated moderate inhibition of falcipain-2 in vitro. Docking studies predicted that certain compounds could interact with polar residues within the S2 pocket of both falcipain-2 and falcipain-3.

Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging Mechanisms (In Vitro)

Reactive oxygen species (ROS) are produced during normal metabolic processes, but excessive levels can cause oxidative damage to cells, contributing to a variety of diseases. Antioxidants can mitigate this damage by neutralizing these reactive species. Numerous studies have shown that benzothiazole derivatives possess significant in vitro antioxidant and ROS scavenging capabilities.

The antioxidant potential of these compounds is commonly evaluated using several in vitro assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This test measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change that can be measured spectrophotometrically. Many benzothiazole derivatives have shown potent activity in this assay.

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this test measures the scavenging of the ABTS radical cation.

Studies have identified specific derivatives, such as trihydroxy-substituted benzothiazole-2-carboxamides, as highly potent antioxidants, significantly outperforming standard antioxidants like butylated hydroxytoluene (BHT) in both DPPH and FRAP assays. The mechanism of action is attributed to their ability to act as free radical scavengers. For instance, some derivatives exhibit a dose-dependent capacity to reduce DPPH and hydroxyl radicals. Furthermore, certain benzazole-2-carboxamide derivatives have been shown to reduce ROS levels within cancer cells, indicating their potential to counteract oxidative stress in a cellular environment. The presence of hydroxyl groups on the benzothiazole scaffold appears to be crucial for this activity.

Table 3: In Vitro Antioxidant Activity of Benzothiazole Derivatives

| Compound Type | Assay | Observed Activity | Reference |

|---|---|---|---|

| Trihydroxy substituted benzothiazole-2-carboxamide (compound 29) | DPPH & FRAP | Significantly more potent than BHT (standard). | |

| 2-Aryl Benzothiazole derivatives (e.g., BTA-1) | DPPH | 60 μg/ml of BTA-1 showed better activity than 40 μg/ml of ascorbic acid. | |

| 2-mercapto benzothiazole linked 1,2,4-oxadiazoles (compound 4e) | DPPH | IC50 = 25.6 µM | |

| Various benzothiazole derivatives | DPPH | Inhibition > 75% at 1 mg/mL for selected compounds. |

Investigation of Anti-inflammatory Modulatory Effects (at Molecular and Cellular Level)

The anti-inflammatory potential of this compound and its derivatives has been a subject of significant scientific inquiry. Research has focused on elucidating the molecular and cellular mechanisms through which these compounds exert their effects. The benzothiazole nucleus is recognized as a "privileged structure" in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory properties. nih.govjocpr.com Studies indicate that the 2-aminobenzothiazole (B30445) scaffold is a key pharmacophore, with various substitutions leading to compounds with potent anti-inflammatory action. jocpr.comresearchgate.net

Detailed Research Findings

Research into the anti-inflammatory mechanisms of benzothiazole derivatives has largely centered on their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. The primary molecular targets identified include cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and the nuclear factor-kappa B (NF-κB) signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes:

The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes. nih.gov Several studies have demonstrated that benzothiazole derivatives are effective inhibitors of COX enzymes, with a notable selectivity for the inducible COX-2 isozyme over the constitutive COX-1 isozyme. nih.govpreprints.org This selectivity is a desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects. nih.gov

Recent studies on 2-substituted benzothiazole derivatives have shown they can suppress the activation of COX-2 in hepatocellular carcinoma cells (HepG2) by inhibiting the NF-κB pathway. nih.govnih.govturkjps.org This suggests a dual-action mechanism that contributes to their anti-inflammatory and potential anticancer effects. nih.govnih.gov Furthermore, certain N-acylated and N-alkylated 2-aminobenzothiazoles have been identified as novel agents that suppress the generation of Prostaglandin E2 (PGE2), a major product of the COX-2 pathway. mdpi.com

Table 1: COX-1/COX-2 Inhibitory Activity of Selected Benzothiazole Derivatives

| Compound Type | Target | Activity | Selectivity Index (SI) (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Cyclic imides with 3-benzenesulfonamide | COX-2 | Potent Inhibition (IC50 ≈ 0.15–0.90 µM) | >55.6 to >333.3 | nih.gov |

| 2-Substituted benzothiazoles | COX-2 | Suppression of activation | - | nih.govnih.gov |

| N-Acylated 2-aminobenzothiazoles | PGE2 Generation | Suppression | - | mdpi.com |

| N-Alkylated 2-aminobenzothiazoles | PGE2 Generation | Suppression | - | mdpi.com |

Modulation of the NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS). turkjps.org The inhibition of the NF-κB pathway is a key strategy in the development of anti-inflammatory drugs.

Studies have revealed that certain benzothiazole derivatives can effectively suppress the NF-κB signaling pathway. nih.govnih.govturkjps.org In HepG2 cells, benzothiazole compounds with fluorine and nitro substituents were found to inhibit NF-κB activation, which in turn suppressed the expression of downstream targets COX-2 and iNOS. nih.govturkjps.org This demonstrates a direct link between the anti-inflammatory effects of these compounds and their ability to modulate this critical inflammatory pathway. nih.govnih.gov

Inhibition of Lipoxygenase (LOX) and Other Mechanisms:

The lipoxygenase (LOX) pathway is another important route for the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent inflammatory mediators. While research on direct LOX inhibition by this compound is limited, related compounds containing a phenylethyl group have shown activity as lipoxygenase inhibitors. nih.gov For instance, caffeic acid phenethyl ester is known to inhibit 5-lipoxygenase. nih.gov This suggests that the phenylethyl moiety of the title compound could contribute to anti-inflammatory activity through this mechanism.

Additionally, some benzothiazole derivatives exhibit antioxidant properties, which can contribute to their anti-inflammatory effects by reducing oxidative stress, a common feature of inflammatory conditions. nih.govnih.gov

Table 2: Modulation of Inflammatory Pathways by Benzothiazole Derivatives

| Compound Class | Cellular Target/Pathway | Observed Effect | Cell Line | Reference |

|---|---|---|---|---|

| 2-Substituted Benzothiazoles | NF-κB | Inhibition of activation | HepG2 | nih.govnih.govturkjps.org |

| 2-Substituted Benzothiazoles | iNOS | Suppression of activation | HepG2 | nih.govnih.govturkjps.org |

| Caffeic acid phenethyl ester | 5-Lipoxygenase | Inhibition | Human neutrophils | nih.gov |

Structure Activity Relationship Sar Studies of N 2 Phenylethyl 1,3 Benzothiazol 2 Amine Derivatives

Impact of Substituents on the Benzothiazole (B30560) Ring System (Positions 2, 4, 5, 6, 7)

The benzothiazole ring system features several positions (4, 5, 6, and 7) where substituent introduction can significantly modulate biological activity. pharmacyjournal.in The exocyclic amino group at position 2 is also a key site for modification. nih.gov

Position 2: The 2-amino group is a critical functionality. It can be tethered to various structural fragments and provides a key coordination site. nih.gov Its presence is often essential for interaction with biological targets, acting as a hydrogen bond donor. nih.gov

Positions 4, 5, 6, and 7: Modifications on the fused benzene (B151609) ring of the benzothiazole core have profound effects on the pharmacological profile of the derivatives.

Position 6: This position has been a major focus for SAR studies.

Electron-withdrawing groups like trifluoromethoxy (-OCF₃), as seen in Riluzole, are well-tolerated and can enhance activity. nih.gov

In the context of anticancer activity, introducing a chlorine atom at the 6th position has been shown to increase bioactivity more effectively than a fluorine atom at the 5th position. nih.gov

For inhibitors of Pseudomonas aeruginosa virulence, modifications at the 6-position produced the most potent compounds. nih.gov

In contrast, for certain VEGFR-2 inhibitors, the introduction of a methyl group on the benzothiazole scaffold led to reduced activity. nih.gov

Position 5: Substituting with -H, -Cl, or -F at this position can increase the potency of certain compounds. pharmacyjournal.in

General Observations: The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire ring system, influencing how the molecule interacts with its biological target. mdpi.com For instance, in a series of antiproliferative agents, the presence of a nitro or cyano group at the C-6 position was found to enhance activity. mdpi.com However, di-halogenated analogues have shown poor activity in some studies, suggesting that the position and nature of the substituent are finely tuned for optimal effect. nih.gov

Table 1: Impact of Benzothiazole Ring Substituents on Biological Activity

| Position | Substituent | Target/Activity | Observation | Reference |

|---|---|---|---|---|

| 6 | -Cl | Anticancer | Increased bioactivity compared to 5-F substitution. | nih.gov |

| 6 | -NO₂ / -CN | Antiproliferative | Increased activity. | mdpi.com |

| 6 | Various | P. aeruginosa virulence | Produced the most active inhibitors. | nih.gov |

| 5 | -Cl / -F | General Bioactivity | Can increase potency. | pharmacyjournal.in |

| Any | -CH₃ | VEGFR-2 Inhibition | Reduced activity. | nih.gov |

Role of the N-Substituent (Phenylethyl Moiety) on Biological Activity and Selectivity

The N-substituent, specifically the phenylethyl group in the parent compound, plays a crucial role in defining the molecule's interaction with its target, often fitting into a hydrophobic pocket. SAR studies frequently explore modifications of this moiety to enhance potency and selectivity.

Phenyl Ring Substitution: Introducing substituents onto the phenyl ring of the phenylethyl group significantly impacts activity. For a series of VEGFR-2 inhibitors, adding a substituent to the phenyl ring was found to enhance cytotoxic activity. nih.gov The position of this substituent is also critical; moving a substituent from the C4 to the C2 position resulted in a notable decrease in activity. nih.gov

Replacement of the Phenylethyl Group: Replacing the entire phenylethyl group with other moieties leads to varied outcomes.

In studies on VEGFR-2 inhibitors, substituting the benzothiazole moiety with other aryl groups like phenyl, pyridyl, thiazoyl, or oxazoyl was shown to significantly diminish anti-angiogenic activity. nih.gov

For a series of PI3Kα inhibitors, various amine or substituted piperazine (B1678402) moieties were attached to the 2-aminobenzothiazole (B30445) core, with some combinations showing potent anticancer activity against lung and breast cancer cell lines. acs.org

In another study, replacing the phenylethyl group with a benzyl (B1604629) group and introducing substituents on it was explored. A derivative with a 3-fluorobenzyl group attached to a 6-chlorobenzothiazole showed specific activity. nih.gov

Influence of Linker Chemistry and Spacing on Pharmacological Profile

The ethyl linker connecting the 2-amino group of the benzothiazole and the phenyl ring is not merely a spacer but an active contributor to the molecule's conformational flexibility and binding orientation. Modifying its length, rigidity, and chemical nature can drastically alter the pharmacological profile.

Linker Composition: The atoms within the linker are important. In broader drug design, linkers containing heteroatoms (like oxygen or nitrogen) or rigid units (like piperazine rings) are used to control the molecule's conformation and polarity. diva-portal.org For instance, linkers that allow for folding and the reduction of polarity have been shown to provide some molecules with high cell permeability. diva-portal.org

Linker Length and Flexibility: While specific studies on varying the ethyl linker length in N-(2-phenylethyl)-1,3-benzothiazol-2-amine are not abundant in the provided results, general principles of medicinal chemistry suggest its length is often optimized. A shorter or longer linker would change the distance and relative orientation between the benzothiazole and phenyl pharmacophores, affecting how the molecule fits into its binding site. Flexible linkers, like alkyl chains, allow the molecule to adopt various conformations, which can be beneficial for binding. diva-portal.org Conversely, more rigid linkers can lock the molecule into a specific, highly active conformation, potentially increasing potency and selectivity.

Linkage Type: The chemical bond connecting the substituent to the core can be critical. For example, in the development of other classes of bioactive molecules like pyrrole/imidazole polyamides, changing the linkage type (e.g., to an oxime linkage) resulted in a significant increase in potency. This principle applies to benzothiazole derivatives, where replacing the simple amine linkage with amides, ureas, or other functionalities can introduce new hydrogen bonding capabilities and alter electronic properties, thereby influencing biological activity. nih.govnih.gov

Correlation between Electronic Properties (e.g., pKa, Hammett Constants) and Biological Outcomes

The biological activity of this compound derivatives is often linked to their electronic properties. Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate these properties with pharmacological outcomes. nih.govphyschemres.org

QSAR Models: QSAR studies use descriptors that quantify electronic properties.

2D-QSAR: These models use descriptors calculated from the 2D structure. For a series of aminothiazole derivatives acting as Aurora A kinase inhibitors, a model was developed using descriptors selected by a genetic algorithm, yielding a squared correlation coefficient (R²) of 0.828. nih.gov

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions. For the Aurora A kinase inhibitors, CoMFA and CoMSIA models yielded high non-cross-validated correlation coefficients (r²) of 0.977 and 0.960, respectively, indicating a strong correlation between the 3D electronic/steric fields and inhibitory activity. nih.gov

Quantum Chemical Descriptors: In a QSAR study on benzimidazole (B57391) derivatives (structurally related to benzothiazoles), quantum chemical descriptors calculated using Density Functional Theory (DFT) were found to be important. The dipole moment (μ), the energy of the highest occupied molecular orbital (EHOMO), and atomic charges were identified as key descriptors responsible for anthelmintic activity. biolscigroup.us Such descriptors are directly applicable to understanding benzothiazole derivatives.

Table 2: Examples of Electronic Descriptors in QSAR Studies

| QSAR Method | Descriptor Type | Example Descriptors | Application Example | Reference |

|---|---|---|---|---|

| 2D-QSAR | Topological, Electronic | Molar Refractivity, Polarizability | Anticancer nih.govpharmacyjournal.inresearchgate.net Triazolo [1,5-a] pyrimidines | |

| 3D-QSAR (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic Fields | Field-based values | Aurora A Kinase Inhibitors | nih.gov |

| DFT-based QSAR | Quantum Chemical | Dipole Moment (μ), EHOMO, Atomic Charges (q-) | Anthelmintic Benzimidazoles | biolscigroup.us |

Rational Design Principles for Activity Enhancement and Target Specificity

Based on accumulated SAR and QSAR data, several rational design principles can be formulated to enhance the activity and selectivity of this compound derivatives.

Scaffold Hopping and Bioisosteric Replacement: The 2-aminobenzothiazole core can act as a bioisostere for other heterocycles like aniline (B41778) or 2-aminobenzimidazole. nih.gov However, studies often show that replacing the benzothiazole ring significantly decreases activity, highlighting its importance for binding, potentially through interactions involving the sulfur atom or the ring nitrogen. nih.gov Therefore, modifications should primarily focus on the substituents rather than the core itself.

Targeted Substitution on the Benzothiazole Ring: SAR data guides the placement of substituents to exploit specific interactions in the target's binding pocket. For example, if a hydrophobic pocket is present near the 6-position, adding lipophilic groups there could enhance potency. pharmacyjournal.in Conversely, if a hydrogen bond acceptor is needed, introducing a suitable functional group at the optimal position is a key strategy. The finding that 6-chloro substitution is beneficial for anticancer activity is a direct application of this principle. nih.gov

Optimization of the N-Substituent: The phenylethyl group should be considered a modifiable handle.

Fine-tuning Phenyl Substituents: The electronic nature (electron-donating vs. electron-withdrawing) and position of substituents on the phenyl ring can be systematically varied to probe interactions and improve potency, as seen in VEGFR-2 inhibitors. nih.gov

Molecular Hybridization: Covalently fusing the 2-aminobenzothiazole scaffold with another known pharmacophore is a powerful strategy. nih.gov For instance, incorporating a thiazolidinedione (TZD) moiety created hybrid molecules with significant antiproliferative activity. nih.gov

Conformational Constraint and Linker Modification: The flexibility of the ethyl linker can be modulated to improve binding affinity. Introducing rigidity through cyclic structures (e.g., piperidine) or double/triple bonds can lock the molecule in a more favorable bioactive conformation, potentially increasing both activity and selectivity.

Leveraging Computational Models: Docking studies and QSAR models are predictive tools that are integral to rational design. nih.govnih.gov Docking can reveal key hydrogen bonds and hydrophobic interactions, such as the interaction between the benzothiazole nitrogen and specific amino acid residues in a kinase domain. nih.gov QSAR contour maps can then guide the placement of substituents with specific electronic or steric properties to maximize these favorable interactions. nih.gov

By integrating these principles, medicinal chemists can move beyond random screening and rationally design novel this compound derivatives with enhanced potency and specificity for a desired biological target.

Table of Mentioned Compounds

Future Directions and Research Perspectives for N 2 Phenylethyl 1,3 Benzothiazol 2 Amine Research

Exploration of Novel Synthetic Methodologies for Diversification

The future of N-(2-phenylethyl)-1,3-benzothiazol-2-amine research is intrinsically linked to the development of versatile and efficient synthetic strategies. While classical methods for benzothiazole (B30560) synthesis, such as the condensation of 2-aminobenzenethiol with various electrophiles, provide a solid foundation, future work should focus on novel methodologies that allow for greater molecular diversity. mdpi.commdpi.com Modern synthetic chemistry offers a toolkit of reactions that can be applied to generate a library of analogues, which is crucial for establishing robust structure-activity relationships (SAR).

Key areas for exploration include:

Transition-Metal Catalysis: The use of catalysts like palladium, copper, and ruthenium has revolutionized the synthesis of heterocyclic compounds. nih.gov Future research could explore metal-catalyzed cross-coupling reactions to introduce a wide range of substituents onto the benzene (B151609) ring of the benzothiazole core or the phenyl ring of the phenylethyl moiety.

One-Pot and Multicomponent Reactions: These strategies offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. researchgate.net Developing one-pot procedures for the synthesis of this compound derivatives would streamline the production of compound libraries for high-throughput screening.

Green Chemistry Approaches: Employing environmentally benign solvents, microwave-assisted synthesis, and solvent-free reaction conditions are becoming increasingly important. mdpi.com Future synthetic routes should aim to be both efficient and sustainable.

Solid-Phase Synthesis: The adaptation of synthetic routes to solid-phase methodologies could facilitate the rapid generation of a large number of derivatives for biological evaluation. nih.gov

A summary of potential synthetic strategies for diversification is presented in the table below.

| Synthetic Strategy | Reagents/Catalysts | Potential Modifications | Reference |

| Condensation Reaction | Substituted 2-aminobenzenethiols and phenylethyl isothiocyanate | Introduction of functional groups on the benzothiazole ring | mdpi.commdpi.com |

| C-H Activation | Palladium or Rhodium catalysts | Direct functionalization of the aromatic rings | nih.gov |

| Microwave-Assisted Synthesis | P4S10 | Rapid and efficient synthesis | mdpi.com |

| Solid-Phase Synthesis | Resin-bound starting materials | High-throughput library generation | nih.gov |

Advanced Computational Modeling for De Novo Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound, computational modeling can provide deep insights into its physicochemical properties and its interactions with biological targets. researchgate.net

Future computational studies should focus on:

De Novo Design: Utilizing the known structure of a biological target, computational algorithms can design novel molecules that are predicted to bind with high affinity and selectivity. This approach can be used to generate new derivatives of this compound with potentially improved biological activity.

Molecular Docking and Dynamics: These techniques can be used to predict the binding mode of this compound and its analogues to specific protein targets. nih.govnih.gov Molecular dynamics simulations can further provide information on the stability of the ligand-protein complex over time.

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate the electronic properties, reactivity, and spectroscopic features of the molecule. researchgate.net This information is valuable for understanding its chemical behavior and for interpreting experimental data.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing.

| Computational Method | Application | Potential Outcome | Reference |

| Molecular Docking | Prediction of binding modes to target proteins | Identification of key interactions for affinity and selectivity | nih.govnih.gov |

| Molecular Dynamics | Simulation of ligand-protein complex stability | Understanding the dynamic behavior of the binding interaction | nih.gov |

| DFT Calculations | Analysis of electronic structure and reactivity | Insight into chemical properties and reaction mechanisms | researchgate.netresearchgate.net |

| QSAR | Building models to predict biological activity | Guiding the design of more potent analogues | nih.gov |

Deepening Understanding of Molecular Mechanisms via Omics Technologies

While the biological activities of benzothiazole derivatives are widely reported, the precise molecular mechanisms of action are often not fully elucidated. Omics technologies, which allow for the global analysis of biological molecules, offer a powerful approach to unravel the complex cellular responses to this compound. nih.govnih.gov

Future research should incorporate a multi-omics approach:

Transcriptomics: By analyzing changes in the entire set of RNA transcripts in a cell or tissue (the transcriptome) upon treatment with the compound, researchers can identify which genes and signaling pathways are affected.

Proteomics: This involves the large-scale study of proteins, their structures, and their functions. Proteomic analysis can reveal changes in protein expression levels and post-translational modifications, providing a direct link between the compound and cellular functions.

Metabolomics: The study of the complete set of small-molecule metabolites in a biological sample can provide a snapshot of the metabolic state of a cell or organism. This can reveal how this compound perturbs metabolic pathways.

Genomics: Genome-wide association studies (GWAS) could potentially identify genetic variations that influence an individual's response to the compound, paving the way for personalized medicine approaches. nih.gov

| Omics Technology | Biological Molecules Analyzed | Key Insights | Reference |

| Genomics | DNA | Identification of genetic markers for drug response | nih.gov |

| Transcriptomics | RNA | Elucidation of affected gene expression and pathways | nih.gov |

| Proteomics | Proteins | Identification of protein targets and downstream effects | nih.gov |

| Metabolomics | Metabolites | Understanding of metabolic pathway perturbations | nih.gov |

Development of Chemical Probes for Biological Pathway Elucidation

To precisely identify the cellular targets of this compound and to study its function in complex biological systems, the development of specialized chemical probes is essential. These probes are derivatives of the parent molecule that have been modified to include a reporter tag or a reactive group.

Future research should aim to:

Design Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it would be possible to visualize the compound's subcellular localization and track its movement within living cells using fluorescence microscopy. The inherent fluorescence of some benzothiazole structures could also be exploited. researchgate.net

Create Affinity-Based Probes: These probes are designed to covalently bind to their protein targets. By immobilizing the probe on a solid support, it can be used to "fish out" its binding partners from a cell lysate, which can then be identified by mass spectrometry.

Develop Photoaffinity Probes: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with nearby molecules. This allows for the capture of transient or weak interactions with target proteins.

Potential for Derivatization Towards Multifunctional Agents

The concept of creating single chemical entities that can modulate multiple biological targets is a promising strategy for treating complex diseases. The this compound scaffold is an excellent starting point for the development of such multifunctional agents due to the wide range of biological activities associated with the benzothiazole core. nih.govnih.govjetir.orgnih.gov

Future derivatization efforts could focus on:

Hybrid Molecules: Combining the this compound moiety with other known pharmacophores could lead to hybrid compounds with dual or synergistic activities. For example, incorporating a known anticancer fragment could result in a novel agent with enhanced potency or a different mechanism of action.

Targeting Drug Resistance: By designing derivatives that can overcome known mechanisms of drug resistance, it may be possible to develop more durable therapeutic agents.

Improving Pharmacokinetic Properties: Derivatization can be used to fine-tune the physicochemical properties of the molecule to improve its solubility, membrane permeability, and metabolic stability.

Q & A

Q. What are the most efficient synthetic routes for N-(2-phenylethyl)-1,3-benzothiazol-2-amine?

The synthesis typically involves cyclodesulfurization of monothiourea intermediates derived from substituted anilines. A robust method employs I₂-mediated oxidative cyclodesulfurization (yields: 70–85%), which avoids toxic reagents like HgO or hypervalent iodine(III) compounds . For example:

- React 2-phenylethylamine with thiocyanate derivatives in glacial acetic acid.

- Use I₂ in ethanol under reflux (6–12 hours) to form the benzothiazole core .

Alternative routes include bromine-mediated cyclization in glacial acetic acid at low temperatures (<10°C), though this method requires careful handling of corrosive reagents .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

Q. What are common substituent effects on benzothiazole reactivity?

Electron-donating groups (e.g., methoxy) enhance nucleophilic substitution at the 2-amine position, while electron-withdrawing groups (e.g., nitro) stabilize the aromatic ring but reduce reaction rates. For example:

- N-(4-Methoxyphenyl) derivatives exhibit increased solubility in polar solvents .

- Chloro substituents at the benzothiazole 6-position improve antimicrobial activity .

Advanced Research Questions

Q. How can computational methods predict biological activity or binding modes?

- Molecular docking : Simulate interactions with targets like HDAC3 (IC₅₀ = 3.4 µM) using AutoDock Vina or Schrödinger Suite. The benzothiazole core binds to hydrophobic pockets, while the phenylethyl group engages in π-π stacking .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .

Q. How to resolve contradictions in spectroscopic vs. crystallographic data?

- Cross-validation : Compare experimental NMR shifts with computed values (GIAO method) to identify discrepancies. For example, NH proton shifts may differ due to hydrogen bonding in the solid state .

- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility not captured in X-ray structures .

Q. What strategies optimize reaction yields for scaled-up synthesis?

Q. How does hydrogen bonding influence crystal packing and stability?

- Intermolecular N–H⋯N bonds (2.8–3.0 Å) form dimers, while C–H⋯O/S interactions stabilize extended networks. For example, N-(adamantyl) derivatives exhibit triclinic packing with S⋯S contacts (3.62 Å) .

- Thermal gravimetric analysis (TGA) shows decomposition above 200°C, correlating with hydrogen bond strength .

Q. How to design structure-activity relationship (SAR) studies for bioactivity?

- Core modifications : Compare N-alkyl vs. N-aryl derivatives for antimicrobial activity.

- N-Phenylethyl groups enhance lipophilicity (logP ~2.75), improving blood-brain barrier penetration .

- Fluorine substitution at the phenyl ring increases metabolic stability .

- In vitro assays : Test against bacterial strains (e.g., S. aureus MIC: 8–32 µg/mL) or cancer cell lines (e.g., IC₅₀ < 10 µM for MCF-7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。